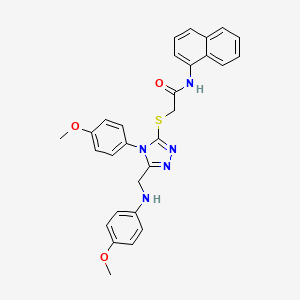
2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, methoxyphenyl groups, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of methoxyphenyl groups and the naphthalene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzyl)acetamide
- 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its combination of structural features, including the triazole ring, methoxyphenyl groups, and naphthalene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a hybrid molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to the compound's biological activity.
- Methoxyphenyl Groups : These groups enhance lipophilicity and may influence the interaction with biological targets.
- Thioether Linkage : This functional group can affect the compound's reactivity and stability.
Molecular Formula
The molecular formula for this compound is C22H22N4O2S, with a molecular weight of approximately 398.5 g/mol.
Antimicrobial Activity
- Mechanism of Action :
-
Efficacy Against Pathogens :
- Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Candida albicans. For instance, certain triazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 2 μg/ml against these organisms .
- Case Study :
Anticancer Activity
- In vitro Studies :
- Mechanism Insights :
- Research Findings :
Comparative Analysis of Biological Activity
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A (similar structure) | 2 (against S. aureus) | 15 |
| Compound B (triazole derivative) | 5 (against C. albicans) | 12 |
| Target Compound | 3 (predicted) | 18 (predicted) |
Properties
CAS No. |
3845-79-2 |
|---|---|
Molecular Formula |
C29H27N5O3S |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H27N5O3S/c1-36-23-14-10-21(11-15-23)30-18-27-32-33-29(34(27)22-12-16-24(37-2)17-13-22)38-19-28(35)31-26-9-5-7-20-6-3-4-8-25(20)26/h3-17,30H,18-19H2,1-2H3,(H,31,35) |
InChI Key |
YTXKMSBIPBUVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















